Cas no 124305-68-6 (1-3-(trifluoromethyl)phenylcyclopropane-1-carbonitrile)

1-(3-(Trifluoromethyl)phenyl)cyclopropane-1-carbonitrile is a fluorinated cyclopropane derivative characterized by its trifluoromethylphenyl and nitrile functional groups. This compound is of interest in synthetic and medicinal chemistry due to its rigid cyclopropane ring, which imparts steric and electronic effects, and the electron-withdrawing properties of the trifluoromethyl and nitrile groups. These features make it a valuable intermediate for the development of pharmaceuticals, agrochemicals, and specialty materials. Its structural stability and reactivity enable precise modifications in drug discovery, particularly in enhancing metabolic stability and binding affinity. The compound's well-defined synthesis route and high purity further support its utility in advanced research applications.
1-3-(trifluoromethyl)phenylcyclopropane-1-carbonitrile structure
124305-68-6 structure
Product Name:1-3-(trifluoromethyl)phenylcyclopropane-1-carbonitrile
CAS No:124305-68-6
MF:C11H8F3N
MW:211.183133125305
MDL:MFCD07374416
CID:2092201
PubChem ID:20026177
Update Time:2025-06-10

1-3-(trifluoromethyl)phenylcyclopropane-1-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 1-(3-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile
    • 1-[3-(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile
    • 1-[3-(trifluoromethyl)phenyl]Cyclopropanecarbonitrile
    • 1-(3-TRIFLUOROMETHYL-PHENYL)-CYCLOPROPANECARBONITRILE
    • 1-3-(trifluoromethyl)phenylcyclopropane-1-carbonitrile
    • 1-(3-Trifluoromethylphenyl)-1-cyanocyclopropane
    • Cyclopropanecarbonitrile, 1-[3-(trifluoromethyl)phenyl]-
    • AKOS008118524
    • EN300-86475
    • A1-01175
    • DB-345614
    • AB39404
    • 1-[3-(trifluoromethyl)phenyl]cyclopropane carbonitrile
    • 124305-68-6
    • SCHEMBL4437271
    • Z361883094
    • CS-0088310
    • SY196879
    • MFCD07374416
    • 1-(3-(Trifluoromethyl)phenyl)cyclopropane-1-carbonitrile
    • 970-488-6
    • MDL: MFCD07374416
    • Inchi: 1S/C11H8F3N/c12-11(13,14)9-3-1-2-8(6-9)10(7-15)4-5-10/h1-3,6H,4-5H2
    • InChI Key: CRIZCGCPHXFSCH-UHFFFAOYSA-N
    • SMILES: FC(C1=CC=CC(=C1)C1(C#N)CC1)(F)F

Computed Properties

  • Exact Mass: 211.06088375g/mol
  • Monoisotopic Mass: 211.06088375g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 295
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 23.8Ų

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1-3-(trifluoromethyl)phenylcyclopropane-1-carbonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:124305-68-6)1-3-(trifluoromethyl)phenylcyclopropane-1-carbonitrile
Order Number:A890527
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Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:33
Price ($):220.0
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Additional information on 1-3-(trifluoromethyl)phenylcyclopropane-1-carbonitrile

Introduction to 1-3-(trifluoromethyl)phenylcyclopropane-1-carbonitrile (CAS No: 124305-68-6)

1-3-(trifluoromethyl)phenylcyclopropane-1-carbonitrile is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its unique structural features and potential applications. This compound, identified by the CAS number 124305-68-6, belongs to a class of molecules that incorporate a cyclopropane ring fused with a phenyl group substituted with a trifluoromethyl moiety, further functionalized by a nitrile group at the cyclopropane carbon. The presence of these distinct structural elements—specifically the trifluoromethyl group and the cyclopropane ring—imparts unique electronic and steric properties that make this molecule a promising candidate for various chemical and biological investigations.

The trifluoromethyl group is a well-known pharmacophore in medicinal chemistry, recognized for its ability to modulate metabolic stability, lipophilicity, and binding affinity. Its electron-withdrawing nature through the inductive effect can significantly influence the reactivity and interaction of the molecule with biological targets. In contrast, the cyclopropane ring introduces rigidity and conformational constraints, which can be exploited to achieve high binding specificity in drug design. The nitrile group at the 1-position of the cyclopropane further enhances the molecule's versatility by providing a site for further chemical modifications or serving as an anchor for interactions with biological receptors.

Recent advancements in computational chemistry and molecular modeling have highlighted the potential of 1-3-(trifluoromethyl)phenylcyclopropane-1-carbonitrile as a scaffold for developing novel therapeutic agents. Studies have demonstrated that the combination of the trifluoromethyl group and the cyclopropane moiety can lead to compounds with enhanced binding affinity to enzymes and receptors involved in inflammatory pathways, making it a valuable candidate for anti-inflammatory drug discovery. Furthermore, the nitrile group's ability to engage in hydrogen bonding or act as a ligand for metal ions opens up possibilities for designing metal-based therapeutics or coordination complexes with tailored properties.

In materials science, this compound has shown promise as a building block for advanced polymers and liquid crystals. The rigidity imparted by the cyclopropane ring can contribute to the thermal stability and mechanical strength of polymers, while the electronic properties influenced by the trifluoromethyl group can be leveraged for optoelectronic applications. Additionally, the presence of multiple functional groups allows for polymerization or cross-linking strategies that could yield materials with unique characteristics such as stimuli-responsive behavior or improved biocompatibility.

The synthesis of 1-3-(trifluoromethyl)phenylcyclopropane-1-carbonitrile presents both challenges and opportunities for synthetic chemists. The introduction of the cyclopropane ring often requires specialized methodologies to ensure regioselectivity and yield optimization. However, recent innovations in transition-metal-catalyzed reactions have made it possible to construct complex cyclopropanated systems more efficiently. The trifluoromethylation step typically employs palladium or copper catalysts in conjunction with suitable electrophilic or nucleophilic trifluoromethylation reagents, providing access to a wide range of trifluoromethylated derivatives.

The nitrile group's incorporation into the molecular framework can be achieved through cyanation reactions, which may involve halogen-metal exchange followed by quenching with copper(I) cyanide or other cyanating agents. Careful control of reaction conditions is essential to minimize side reactions and ensure high purity of the final product. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to confirm structural integrity and purity.

From a biological perspective, 1-3-(trifluoromethyl)phenylcyclopropane-1-carbonitrile has been investigated for its potential bioactivity across multiple therapeutic areas. Initial studies have suggested that derivatives of this compound may exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are key players in inflammatory processes. The unique combination of structural features is thought to enable selective binding interactions that could lead to reduced side effects compared to existing therapeutics.

Additionally, research has explored its potential as an intermediate in antiviral and anticancer drug development. The rigid scaffold provided by the cyclopropane ring can mimic natural product structures known to interact with biological targets effectively. Meanwhile, the electron-withdrawing nature of the trifluoromethyl group can fine-tune electronic properties necessary for optimal receptor binding. Preclinical studies have begun to uncover promising activities against certain cancer cell lines, where modifications at different positions on this scaffold could enhance cytotoxicity while maintaining selectivity.

The growing interest in this compound underscores its significance as both a research tool and a potential lead molecule for future drug development programs. Collaborative efforts between synthetic chemists, biologists, and pharmacologists are essential to fully exploit its therapeutic potential. As computational methods improve, virtual screening approaches can be employed to identify optimal derivatives based on predicted bioactivity profiles before moving into costly wet-lab synthesis.

In conclusion,1-3-(trifluoromethyl)phenylcyclopropane-1-carbonitrile represents an intriguing molecule at the intersection of pharmaceutical chemistry and materials science due to its distinctive structural attributes—the trifluoromethyl substituent,cyclopropane core,and nitrile functionality—that collectively endow it with versatile applications across multiple domains including drug discovery,polymers,and advanced materials development。Ongoing research continues tooptimize synthetic routes towardthis compoundanditsderivativeswhileexploringnewbiologicalactivitieswhichcouldleadtoovertimesignificantclinicalapplications。The integrationofmoderncomputationaltechniquesandsyntheticmethodologiesholdsthekeytoprofitingfromtheuniquechemicalandbiologicalpropertiesofthispromisingmolecule。

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Amadis Chemical Company Limited
(CAS:124305-68-6)1-3-(trifluoromethyl)phenylcyclopropane-1-carbonitrile
A890527
Purity:99%
Quantity:1g
Price ($):220.0
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